molecular formula C9H8BrClN4O B15226926 1-(8-Bromo-4-chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)cyclopropan-1-ol

1-(8-Bromo-4-chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)cyclopropan-1-ol

Cat. No.: B15226926
M. Wt: 303.54 g/mol
InChI Key: OZGBULPDNHLKBG-UHFFFAOYSA-N
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Description

1-(8-Bromo-4-chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)cyclopropan-1-ol is a complex heterocyclic compound that features a pyrazolo[1,5-a][1,3,5]triazine core

Preparation Methods

The synthesis of 1-(8-Bromo-4-chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)cyclopropan-1-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a][1,3,5]triazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the bromo and chloro substituents: Halogenation reactions are employed to introduce the bromo and chloro groups at specific positions on the pyrazolo[1,5-a][1,3,5]triazine ring.

    Attachment of the cyclopropan-1-ol moiety: This step involves the reaction of the halogenated pyrazolo[1,5-a][1,3,5]triazine with a cyclopropanol derivative under suitable conditions to form the final compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(8-Bromo-4-chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)cyclopropan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The bromo and chloro substituents can be replaced by other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

    Addition: The cyclopropan-1-ol moiety can participate in addition reactions with various electrophiles, forming new carbon-carbon or carbon-heteroatom bonds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism by which 1-(8-Bromo-4-chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)cyclopropan-1-ol exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or modulate the activity of these targets, leading to downstream effects on cellular pathways. For example, in cancer cells, the compound may inhibit key enzymes involved in cell division, thereby preventing tumor growth .

Comparison with Similar Compounds

Similar compounds to 1-(8-Bromo-4-chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)cyclopropan-1-ol include other pyrazolo[1,5-a][1,3,5]triazine derivatives. These compounds share the same core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities. Some similar compounds are:

  • 1-(4-Chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)cyclopropan-1-ol
  • 1-(8-Bromo-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)cyclopropan-1-ol
  • 1-(8-Bromo-4-chloropyrazolo[1,5-a][1,3,5]triazin-2-yl)cyclopropan-1-ol

Properties

Molecular Formula

C9H8BrClN4O

Molecular Weight

303.54 g/mol

IUPAC Name

1-(8-bromo-4-chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)cyclopropan-1-ol

InChI

InChI=1S/C9H8BrClN4O/c1-4-5(10)6-12-7(9(16)2-3-9)13-8(11)15(6)14-4/h16H,2-3H2,1H3

InChI Key

OZGBULPDNHLKBG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C1Br)N=C(N=C2Cl)C3(CC3)O

Origin of Product

United States

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